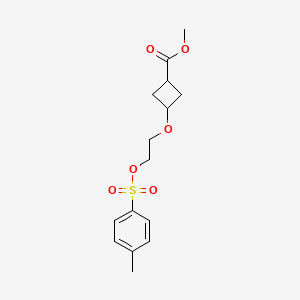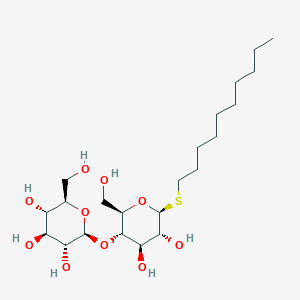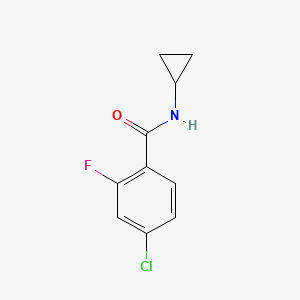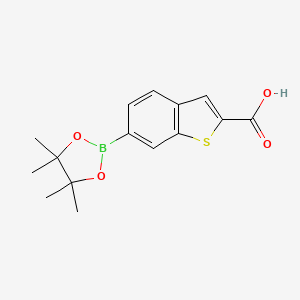
Methyl 3-(2-(tosyloxy)ethoxy)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H20O6S. It is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 2-[(4-methylbenzenesulfonyl)oxy]ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}cyclobutane-1-carboxylate
- Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]propoxy}cyclobutane-1-carboxylate
Uniqueness
Methyl 3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C15H20O6S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H20O6S/c1-11-3-5-14(6-4-11)22(17,18)21-8-7-20-13-9-12(10-13)15(16)19-2/h3-6,12-13H,7-10H2,1-2H3 |
InChI-Schlüssel |
NDQZJKZODXYBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)






![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)


